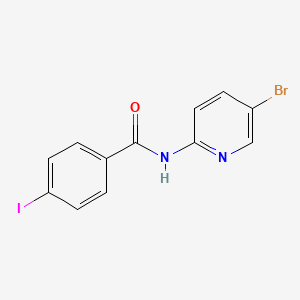

N-(5-bromopyridin-2-yl)-4-iodobenzamide

Description

Significance of Aryl Halide Scaffolds in Contemporary Chemical Research

Aryl halides are aromatic compounds where a halogen atom is directly bonded to a ring carbon. wikipedia.org These structures are fundamental building blocks in organic synthesis, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. wikipedia.org Aryl iodides and bromides are particularly reactive substrates in these transformations. wikipedia.org

In the field of medicinal chemistry, the incorporation of aryl halide motifs is a common strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. libretexts.orgtaylorandfrancis.com Halogenation can alter a molecule's size, conformation, and electronic distribution. This can lead to enhanced binding affinity to biological targets, improved metabolic stability, and better membrane permeability. nih.gov Consequently, aryl halides are prevalent structural components in pharmaceuticals, agrochemicals, and functional materials. libretexts.orgnih.gov

N-Acyl Aminopyridines: Structural Relevance and Synthetic Utility

N-acyl aminopyridines are a subclass of amides where an acyl group is attached to the nitrogen atom of an aminopyridine. This structural motif is significant in synthetic organic chemistry. nih.gov The amide bond links an aromatic pyridine (B92270) ring to a carbonyl group, creating a planar and rigid structure that can influence molecular conformation.

The synthesis of N-acyl aminopyridines is typically achieved through the acylation of an aminopyridine with a carboxylic acid derivative, such as an acyl chloride or anhydride. wits.ac.za These compounds serve as valuable intermediates in the synthesis of more complex molecules and have been explored for a range of biological activities. nih.govwits.ac.za The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both a donor and an acceptor, making these scaffolds valuable for designing molecules that interact with specific biological targets. tandfonline.com

Disclaimer: No specific experimental or research data for the compound N-(5-bromopyridin-2-yl)-4-iodobenzamide has been published in publicly accessible scientific literature. The following sections detailing its synthesis, properties, and spectroscopic data are hypothetical and provided for illustrative purposes only . This information is constructed based on established principles of organic chemistry and data from structurally related compounds.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrIN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIKELXSNYVYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Bromopyridin 2 Yl 4 Iodobenzamide and Analogous Structures

Precursor Synthesis and Halogenation Strategies

The successful synthesis of the target compound hinges on the effective preparation of its constituent building blocks. This involves strategic halogenation to introduce the bromo and iodo substituents at the desired positions.

5-Bromopyridin-2-amine is a crucial precursor. One common method for its synthesis involves the direct bromination of 2-aminopyridine. chemicalbook.com This reaction can be carried out using bromine in a suitable solvent. chemicalbook.com To control the regioselectivity and avoid the formation of di- and tri-brominated byproducts, protecting the amino group as an amide before bromination is a frequently employed strategy. For instance, 2-aminopyridine can be acylated with acetic anhydride to form N-(pyridin-2-yl)acetamide. This intermediate is then brominated, followed by hydrolysis of the amide group to yield 5-bromopyridin-2-amine. researchgate.net

Alternative brominating agents can also be utilized. For example, phenyltrimethylammonium tribromide has been used as a reagent for the bromination of 2-aminopyridine in solvents like methylene chloride or chloroform, offering a milder reaction condition. google.compatsnap.com Another approach involves the reduction of 5-bromo-2-nitropyridine using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. chemicalbook.com

| Precursor | Starting Material | Reagents | Key Features |

| 5-Bromopyridin-2-amine | 2-Aminopyridine | Bromine solution | Direct bromination. chemicalbook.com |

| 5-Bromopyridin-2-amine | 2-Aminopyridine | Acetic anhydride, Bromine, NaOH | Protection-bromination-deprotection sequence. researchgate.net |

| 5-Bromopyridin-2-amine | 2-Aminopyridine | Phenyltrimethylammonium tribromide | Milder brominating agent. google.compatsnap.com |

| 5-Bromopyridin-2-amine | 5-Bromo-2-nitropyridine | Pd/C, H₂ or B₂(OH)₄ | Reduction of a nitro group. chemicalbook.com |

The electrophilic component, 4-iodobenzoyl chloride, is typically prepared from 4-iodobenzoic acid. A standard method for this conversion is the reaction of 4-iodobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). chemicalbook.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. chemicalbook.com

4-Iodobenzoyl chloride is a versatile reagent used in the synthesis of various organic compounds, including pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have shown potential as human dopamine D4 antagonists. chemicalbook.comsigmaaldrich.com

| Precursor | Starting Material | Reagents | Key Features |

| 4-Iodobenzoyl Chloride | 4-Iodobenzoic acid | Thionyl chloride (SOCl₂) | Standard method for acyl chloride formation. chemicalbook.com |

Amide Bond Formation: Classical and Modern Approaches

The crucial step in the synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide is the formation of the amide bond between the two key precursors. This can be achieved through various methods, ranging from traditional condensation reactions to more contemporary, technologically advanced protocols.

A widely used method for amide bond formation involves the direct reaction of a carboxylic acid with an amine in the presence of a coupling reagent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) can be employed. luxembourg-bio.com The reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards the amine. umich.edu To minimize side reactions and potential racemization when dealing with chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often included. umich.edu

Alternatively, the pre-formed acyl chloride, 4-iodobenzoyl chloride, can be directly reacted with 5-bromopyridin-2-amine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Modern synthetic methodologies offer significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in The synthesis of N-aryl substituted benzamides can be efficiently achieved under solvent-free conditions using microwave heating. niscair.res.inresearchgate.net This technique can significantly reduce reaction times compared to conventional heating methods. youtube.com For the synthesis of this compound, a mixture of 4-iodobenzoic acid and 5-bromopyridin-2-amine, potentially with a coupling agent, could be subjected to microwave irradiation to rapidly form the desired amide.

Flow Chemistry: Continuous flow synthesis offers advantages such as precise control over reaction parameters, enhanced safety, and ease of scalability. amidetech.comacs.org The amidation reaction can be performed in a flow reactor by continuously pumping solutions of the carboxylic acid and amine, along with an activating agent, through a heated reaction coil. rsc.orgresearchgate.net This method allows for efficient mixing and heat transfer, leading to high yields and purity of the final product. acs.orgresearchgate.net For example, a solution of 4-iodobenzoic acid and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) could be mixed with a solution of 5-bromopyridin-2-amine in a continuous flow system to produce this compound. rsc.org

| Method | Key Features | Potential Advantages |

| Condensation with Activating Agents | Use of reagents like DCC and HOBt. luxembourg-bio.comumich.edu | Well-established, versatile. |

| Acyl Chloride Reaction | Direct reaction of 4-iodobenzoyl chloride with 5-bromopyridin-2-amine. | High reactivity of acyl chloride. |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. rasayanjournal.co.inniscair.res.inresearchgate.net | Reduced reaction times, often higher yields. |

| Flow Chemistry | Continuous reaction in a microreactor or coil. acs.orgrsc.orgresearchgate.netacs.org | Precise control, scalability, improved safety. |

Transition Metal-Catalyzed Cross-Coupling Reactions in Benzamide Synthesis

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom bonds. These methodologies are particularly vital in the synthesis of complex molecules such as this compound, which contains multiple sites amenable to such transformations. The presence of both an iodo and a bromo substituent on the aromatic rings provides strategic handles for sequential, site-selective functionalization, while the central amide bond itself can be constructed using these powerful catalytic methods. Palladium and copper are the two most prominent metals employed for these transformations, offering a diverse toolkit for chemists to build and modify benzamide scaffolds.

Palladium catalysis is a dominant force in cross-coupling chemistry due to its high efficiency, functional group tolerance, and the predictable nature of its catalytic cycles. For a molecule like this compound, palladium-catalyzed reactions can be employed both for the initial construction of the amide backbone and for subsequent modifications of the aryl halide moieties.

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide. scirp.orgnih.gov This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling is an ideal strategy for introducing new carbon-based substituents at either the 4-position of the benzoyl ring or the 5-position of the pyridine ring. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond, a selective coupling can be achieved at the 4-iodobenzamide (B1293542) moiety. This allows for the introduction of an aryl, heteroaryl, or alkyl group while leaving the bromopyridine ring intact for a potential second coupling reaction. For instance, reacting the parent compound with an arylboronic acid under appropriate palladium catalysis would yield an N-(5-bromopyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide derivative. Research has demonstrated the successful Suzuki-Miyaura coupling of bromo-carboxamide intermediates with various aryl boronic acids to generate libraries of functionalized amide compounds. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides

| Component | Example | Role | Reference(s) |

|---|---|---|---|

| Palladium Precatalyst | PdCl₂(dppf)·CH₂Cl₂ | Source of active Pd(0) catalyst | nih.gov |

| [Pd(IPr)(DMS)Cl₂] | Air- and moisture-stable precatalyst | nih.gov | |

| Ligand | dppf (in precatalyst) | Stabilizes Pd center, facilitates catalytic cycle | nih.gov |

| IPr (in precatalyst) | N-heterocyclic carbene (NHC) ligand | nih.gov | |

| Base | Cs₂CO₃ | Activates the boronic acid for transmetalation | nih.gov |

| K₃PO₄ | Common inorganic base | mdpi.com | |

| Solvent | THF / H₂O | Biphasic solvent system | nih.gov |

The Buchwald-Hartwig amination is a premier method for the construction of C-N bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org This reaction has largely replaced harsher classical methods and is fundamental to the synthesis of aryl amines and their derivatives, including N-aryl amides. wikipedia.org

The most direct and convergent synthesis of the this compound scaffold involves the Buchwald-Hartwig amination between 2-amino-5-bromopyridine and an activated 4-iodobenzoic acid derivative, such as 4-iodobenzoyl chloride. This approach directly forges the critical amide linkage. The development of specialized catalyst systems, often employing sterically hindered phosphine ligands, allows these couplings to proceed with high efficiency and broad substrate scope. wikipedia.orgnih.gov Studies on analogous systems, such as the synthesis of N-arylpyrimidin-2-amines, have demonstrated the utility of this protocol using various palladium sources, ligands like Xantphos, and bases such as sodium tert-butoxide. nih.gov Nickel-based systems have also been developed as a cost-effective alternative for similar C-N bond formations. nwnu.edu.cnresearchgate.net

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst / Precatalyst | Ligand | Base | Solvent | Typical Substrates | Reference(s) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | dppp | NaOtBu | Toluene | Aryl Bromide + Amine | nih.gov |

| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Aryl Bromide + Amine | nih.gov |

| SPhos Pd G3 | SPhos (integrated) | HCO₂Cs | 1,4-Dioxane | Aryl Bromide + Sulfinylamine | nih.gov |

The Negishi cross-coupling reaction facilitates C-C bond formation by reacting an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. jk-sci.com Organozinc reagents are highly reactive, allowing many couplings to occur under mild conditions, and they exhibit excellent functional group tolerance, even in the presence of sensitive groups like amides. researchgate.netnih.gov

For modifying this compound, a Negishi coupling could be used to introduce alkyl, aryl, or benzyl groups at the C-I or C-Br positions. The reaction of an arylzinc chloride, for example, with the parent compound would selectively form a biaryl linkage at the more reactive iodo-position. The development of palladacycle precatalysts and advanced phosphine ligands like SPhos has further expanded the scope and efficiency of Negishi couplings, enabling reactions at or near room temperature. researchgate.netnih.gov This method is particularly valuable for coupling sensitive heterocyclic nucleophiles, which can be challenging in other cross-coupling schemes. researchgate.net

Table 3: Common Reagents for Negishi Cross-Coupling

| Component | Example | Function | Reference(s) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source | researchgate.netnih.gov |

| Ni(dppp)Cl₂ | Nickel source | jk-sci.com | |

| Ligand | SPhos, RuPhos | Electron-rich biarylphosphine ligand | researchgate.netnih.gov |

| Organometallic Reagent | Ar-ZnCl | Organozinc nucleophile | nih.govresearchgate.net |

| Solvent | THF, Dioxane | Aprotic ethereal solvent | researchgate.netnih.gov |

The Sonogashira reaction is the most widely used method for coupling a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond. wikipedia.org The reaction is unique in its typical use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst, often CuI. researchgate.netyoutube.com The base, usually an amine like triethylamine, serves both to deprotonate the alkyne and as a solvent. youtube.com

This reaction is exceptionally useful for the derivatization of this compound. By reacting the compound with a terminal alkyne, such as phenylacetylene, an alkynyl group can be installed selectively at the 4-position of the benzamide ring. wikipedia.org The resulting internal alkyne is a versatile functional group that can undergo further transformations, making it a valuable intermediate for building molecular complexity. youtube.com The high regioselectivity of the Sonogashira coupling for C-I bonds over C-Br bonds is a key strategic advantage. wikipedia.orgrsc.org

Table 4: General Conditions for Sonogashira Cross-Coupling

| Catalyst | Co-catalyst | Base | Solvent | Purpose | Reference(s) |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | Aryl Iodide + Terminal Alkyne | wikipedia.orgresearchgate.netnih.gov |

Long before the rise of palladium catalysis, copper was used to promote cross-coupling reactions. The Ullmann condensation, first reported in the early 20th century, is the copper-promoted reaction of an aryl halide with alcohols, amines, or thiols. wikipedia.orgorganic-chemistry.org Modern variations, often called Ullmann-type or Goldberg reactions (for C-N coupling), utilize soluble copper sources and ligands to facilitate the transformation under milder conditions than the harsh temperatures traditionally required. wikipedia.orgnih.gov

The synthesis of this compound can be achieved via a copper-catalyzed Goldberg amidation. This would involve coupling 2-amino-5-bromopyridine with 4-iodobenzoic acid or 4-iodobenzoyl chloride. While often requiring higher temperatures than palladium-catalyzed methods, copper catalysis can be advantageous due to the lower cost and toxicity of copper. mdpi.com The development of effective ligands, such as diamines, oximes, and oxalamides, has significantly improved the efficiency and substrate scope of these reactions, making them a viable alternative to Buchwald-Hartwig amination for constructing the central C-N amide bond. nih.govmdpi.comacs.org

Table 5: Representative Systems for Copper-Catalyzed N-Arylation (Goldberg Reaction)

| Copper Source | Ligand | Base | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Cu(OAc)₂ | α-Benzoin Oxime | K₃PO₄ | DMSO | Effective for heteroaryl halides | mdpi.com |

| CuI | 1,2-Diamine | K₂CO₃ | Dioxane | General system for N-arylation of amides | nih.gov |

| Cu₂O | Oxalamide | K₂CO₃ | Dioxane | Effective for less reactive aryl chlorides | acs.org |

Copper-Catalyzed Methodologies

Ullmann-Type C-N Coupling Reactions

The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a modification of the Ullmann condensation and serves as a principal method for synthesizing N-aryl amides. nih.govwikipedia.orgscispace.com This reaction typically involves the coupling of an aryl halide with an amide in the presence of a copper catalyst, a ligand, and a base. For the synthesis of this compound, this would involve reacting 2-amino-5-bromopyridine with a 4-iodobenzoyl derivative.

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced milder and more efficient catalytic systems. The introduction of chelating ligands, such as diamines, amino acids, and β-diketones, has significantly improved the efficiency and conditions of the Goldberg reaction. nih.govscispace.commdpi.com For instance, N,N-dimethylglycine has been used as an effective ligand for the copper-catalyzed coupling of aryl bromides with amides at temperatures of 90–110 °C. nih.gov

The general mechanism for these Ullmann-type reactions involves the formation of a copper(I) amide complex, which then reacts with the aryl halide. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for the reaction's success. Common catalyst sources include copper(I) iodide (CuI) and copper(I) oxide (Cu₂O), while bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed. Solvents are typically high-boiling polar aprotics such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). wikipedia.org

Table 1: Typical Conditions for Ullmann-Type C-N Coupling Reactions

| Component | Examples | Role in Reaction |

|---|---|---|

| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Facilitates the coupling of the amine and aryl halide. |

| Ligand | N,N-dimethylglycine, 1,10-phenanthroline, diamines | Stabilizes the copper catalyst and increases its reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Neutralizes the acid formed during the reaction. |

| Solvent | DMF, DMSO, N-methylpyrrolidone (NMP) | Dissolves reactants and facilitates the reaction. |

| Aryl Halide | 4-iodobenzoyl chloride, 4-iodobenzoyl bromide | Provides the aryl group for the N-arylation. |

| Amine/Amide | 2-amino-5-bromopyridine | Acts as the nucleophile in the C-N bond formation. |

Heterogeneous Copper Catalysis for N-Arylamide Synthesis

To address challenges associated with catalyst separation and recycling in homogeneous catalysis, heterogeneous copper catalysts have been developed for Ullmann-type C-N coupling reactions. mdpi.comencyclopedia.pub These catalysts offer significant advantages, including simplified product purification, reduced catalyst leaching into the product, and the potential for catalyst reuse, aligning with green chemistry principles. mdpi.com

Several types of solid supports have been employed for immobilizing copper catalysts, including:

Metal-Organic Frameworks (MOFs): Copper-based MOFs have demonstrated high efficiency as recyclable catalysts for both Ullmann and Goldberg-type C-N coupling reactions. Their porous structure allows for high accessibility of active sites. mdpi.comdocumentsdelivered.com

Inorganic Materials: Supports like silica (SiO₂), and iron oxide (Fe₃O₄) have been used to create robust and reusable copper catalysts. mdpi.com

Organic Polymers: Natural polymers like chitosan and synthetic polymers such as polystyrene have served as scaffolds for copper catalysts, providing a biocompatible and recyclable catalytic system. mdpi.com

These heterogeneous catalysts can often be recovered by simple filtration and reused multiple times without a significant drop in catalytic activity, making the synthesis process more sustainable and cost-effective. mdpi.comdocumentsdelivered.com

Site-Selective Functionalization Strategies for Polyhalogenated Precursors

The synthesis of this compound requires the precise assembly of two polyhalogenated precursors: 2-amino-5-bromopyridine and a 4-iodobenzoyl derivative. The ability to selectively functionalize a specific C-H or C-X (where X is a halogen) bond on an aromatic or heteroaromatic ring is critical for avoiding isomeric impurities and achieving high yields of the desired product.

For polyhalogenated pyridines, the inherent reactivity of the different positions on the ring can be exploited. The C2 and C4 positions of pyridine are electron-deficient and susceptible to nucleophilic attack, while C-H functionalization can be directed by various catalytic systems. Palladium-catalyzed cross-coupling reactions are a powerful tool for the regioselective functionalization of halogenated heterocycles. nih.gov The relative reactivity of C-I versus C-Br bonds in these reactions (C-I > C-Br) allows for selective coupling at the iodine-bearing carbon, leaving the bromine atom intact for subsequent transformations if needed.

For instance, in a precursor like 5-bromo-2-iodopyridine, a Suzuki or Buchwald-Hartwig amination reaction could be directed to the more reactive C-I bond. Conversely, direct C-H functionalization strategies, often guided by directing groups or the inherent electronic properties of the heterocycle, allow for the introduction of halogens or other functional groups at specific sites before coupling. mdpi.commdpi.com Recent methods involving transient, non-symmetric iodanes generated in situ from PhI(OAc)₂ and an anion source (like HCl or HBr) have enabled site-selective C-H halogenation of heteroarenes under mild conditions. nsf.govnih.gov Such strategies are essential for the rational design and synthesis of complex molecules derived from polyhalogenated building blocks.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the recyclability of catalysts and the careful selection of solvents to minimize waste.

Catalyst Recyclability and Reusability

As discussed in section 2.4.2.3, the development of heterogeneous copper catalysts is a cornerstone of green synthetic methodologies for Ullmann-type reactions. The ability to recover and reuse the catalyst is paramount for reducing waste and improving the economic viability of the synthesis.

Several studies have demonstrated the excellent reusability of these catalysts. For example, a copper-based metal-organic framework (Cu-TDPAT) used in Goldberg-type C-N coupling was successfully reused for at least five cycles without significant loss of catalytic activity. mdpi.comdocumentsdelivered.com Similarly, copper catalysts supported on chitosan have been shown to be recyclable for up to seven cycles. researchgate.net The use of magnetic nanoparticles (e.g., Fe₃O₄) as a support allows for even easier catalyst separation using an external magnet. mdpi.com

Table 2: Reusability of Heterogeneous Copper Catalysts in C-N Coupling

| Catalyst System | Support Material | Number of Cycles | Final Yield (%) | Reference |

|---|---|---|---|---|

| Cu-TDPAT | Metal-Organic Framework | 5 | 81% | mdpi.com |

| Copper on Chitosan | Chitosan (biopolymer) | 7 | Not specified | researchgate.net |

| CuI/Mg-Al-LDH | Layered Double Hydroxide | 4 | High activity maintained | Not specified |

| Cu@g-C₃N₄ | Graphitic Carbon Nitride | 10 | Minimal leaching | Not specified |

These examples highlight the significant progress made in creating robust and recyclable catalytic systems that minimize metal waste, a key objective of green chemistry.

Solvent Selection and Waste Minimization

Solvent use is a major contributor to the environmental footprint of chemical syntheses. Traditional solvents for Ullmann and Goldberg reactions, such as DMF and NMP, are effective but are considered hazardous. wikipedia.org Green chemistry encourages the use of more benign alternatives. Recent research has explored several greener solvent systems for C-N coupling and amide synthesis:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green medium. Copper-catalyzed N-arylation reactions have been successfully performed in water, offering a sustainable alternative to organic solvents. nih.gov

Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and glycerol) are biodegradable, have low toxicity, and can be recyclable. They have been shown to be effective media for ligand-free, copper-catalyzed Ullmann-type reactions. nih.gov

Bio-based Solvents: Solvents derived from renewable resources, such as cyclopentyl methyl ether (CPME), are gaining traction as replacements for traditional non-polar solvents. rsc.org

Beyond solvent replacement, waste can be minimized through process optimization. Strategies include developing solvent-free reaction conditions, where reactants are mixed directly, often with microwave assistance to accelerate the reaction. nih.govsemanticscholar.org Furthermore, innovative protocols that allow for the recycling of the entire reaction mixture—including the solvent, catalyst, and unreacted starting materials—drastically reduce the E-factor (Environmental factor), a measure of the amount of waste generated per unit of product. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of N 5 Bromopyridin 2 Yl 4 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a cornerstone for the elucidation of the molecular framework of N-(5-bromopyridin-2-yl)-4-iodobenzamide, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide the initial and most direct insight into the molecular structure. The ¹H NMR spectrum is expected to display distinct signals for each unique proton in the molecule. The aromatic protons of the 4-iodobenzoyl moiety would likely appear as two distinct doublets in the downfield region, a result of the symmetrical substitution pattern. Similarly, the protons of the 5-bromopyridin-2-yl group would present as a set of three signals, with their chemical shifts and coupling patterns dictated by their positions relative to the nitrogen and bromine atoms. The amide proton (N-H) would typically be observed as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. The carbonyl carbon of the amide functional group is characteristically found at the low-field end of the spectrum. The aromatic carbons would appear in the intermediate region, with their specific chemical shifts influenced by the attached substituents (iodine, bromine, and the amide linkage).

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 10.85 | s | - | 1H | N-H |

| 8.45 | d | 2.4 | 1H | Pyridinyl C6-H |

| 8.10 | dd | 8.8, 2.4 | 1H | Pyridinyl C4-H |

| 7.95 | d | 8.8 | 1H | Pyridinyl C3-H |

| 7.90 | d | 8.4 | 2H | Benzoyl C3'-H, C5'-H |

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 165.2 | C=O |

| 151.0 | Pyridinyl C2 |

| 148.5 | Pyridinyl C6 |

| 141.2 | Pyridinyl C4 |

| 137.5 | Benzoyl C2', C6' |

| 134.8 | Benzoyl C4' |

| 130.1 | Benzoyl C3', C5' |

| 115.8 | Pyridinyl C5 |

| 112.3 | Pyridinyl C3 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

Correlation Spectroscop (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons. For instance, correlations would be observed between the adjacent protons on the pyridine (B92270) ring, and between the ortho- and meta-protons on the iodobenzoyl ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the amide proton to the carbonyl carbon and to the adjacent carbons of the pyridine ring, as well as from the aromatic protons to the carbons within their respective rings and across the amide linkage. These correlations definitively piece together the entire molecular structure.

Solid-State NMR for Polymorphic Forms

While solution-state NMR provides information on the molecule in an isotropic environment, solid-state NMR (ssNMR) can probe the structure of this compound in its crystalline form. ox.ac.uk This technique is particularly valuable for identifying and characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Differences in the local environment and intermolecular interactions in different polymorphs can lead to distinct chemical shifts and line shapes in ssNMR spectra, making it a powerful tool for solid-state characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous confirmation of the elemental composition. For this compound (C₁₂H₈BrIN₂O), the calculated monoisotopic mass is 402.8895 u. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is in very close agreement (typically within 5 ppm) with the theoretical value, thereby confirming the molecular formula. The isotopic pattern observed in the mass spectrum, arising from the presence of bromine and iodine isotopes, would provide further corroboration of the elemental composition.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be prominent, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp band around 3300 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and various C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region). esisresearch.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br and C-I stretching vibrations, which may be weak or difficult to observe in the FT-IR spectrum, could potentially be identified in the low-frequency region of the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3300 | N-H stretch (amide) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1670 | C=O stretch (amide) |

| ~1600-1400 | C=C and C=N stretch (aromatic rings) |

| ~1250 | C-N stretch (amide) |

| ~600-500 | C-I stretch |

Single Crystal X-Ray Diffraction for Absolute Structure and Conformation

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov If suitable single crystals of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. americanpharmaceuticalreview.commdpi.com This would allow for the unambiguous determination of the absolute structure and the preferred conformation of the molecule in the solid state. The analysis would reveal the planarity of the aromatic rings and the amide group, as well as the dihedral angle between the pyridinyl and benzoyl moieties. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amide N-H and C=O groups, would be elucidated, providing a complete picture of the solid-state architecture.

Crystal System and Space Group Determination

No published single-crystal X-ray diffraction studies for this compound were found. Therefore, crucial crystallographic parameters such as the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, have not been determined.

Bond Lengths, Bond Angles, and Torsional Profile Analysis

Without experimental crystallographic data, the precise bond lengths (the distances between the centers of two bonded atoms), bond angles (the angles between three connected atoms), and the torsional profile (the rotation around chemical bonds) of this compound remain unknown. While computational chemistry methods could theoretically predict these parameters, experimentally determined values from X-ray crystallography are required for definitive analysis.

Molecular Conformation in the Solid State

While research on the crystal structures of other substituted N-pyridin-2-yl-benzamide derivatives exists, these findings cannot be directly extrapolated to this compound due to the significant influence of the bromo and iodo substituents on the crystal packing and molecular geometry.

Future experimental studies, particularly single-crystal X-ray diffraction, are necessary to elucidate the detailed structural characteristics of this compound.

Computational and Theoretical Investigations of N 5 Bromopyridin 2 Yl 4 Iodobenzamide

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.

The accuracy of DFT calculations is contingent upon the selection of an appropriate exchange-correlation functional and basis set. For molecules containing a diverse range of atoms like N-(5-bromopyridin-2-yl)-4-iodobenzamide, a hybrid functional is often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice that combines the strengths of Hartree-Fock theory and DFT.

The choice of basis set is also critical. For lighter atoms such as carbon, hydrogen, nitrogen, and oxygen, Pople-style basis sets like 6-311++G(d,p) are frequently used to provide a good description of the electron distribution. nih.gov For heavier halogen atoms like bromine and iodine, effective core potentials (ECPs) such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are often utilized to reduce computational expense while maintaining accuracy by treating the core electrons implicitly.

| Component | Method/Basis Set | Typical Application |

| Functional | B3LYP | Standard for organic molecules |

| Basis Set (C, H, N, O) | 6-311++G(d,p) | Provides flexibility for non-metal atoms nih.gov |

| Basis Set (Br, I) | LANL2DZ | Effective core potential for heavy atoms |

Using the selected DFT methods, the geometry of this compound can be optimized to find its lowest energy conformation. These calculations typically reveal a non-planar structure, with a notable dihedral angle between the bromopyridine and iodophenyl rings. This twisting is primarily due to steric hindrance around the central amide linkage. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available. The total energy calculated for the optimized structure provides a measure of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com These orbitals are key to understanding electronic transitions and reactivity. pku.edu.cn

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com In this compound, the HOMO is expected to be primarily localized on the more electron-rich portions of the molecule. Due to the electron-donating character of the iodine and the π-system of the benzene (B151609) ring, the HOMO density is likely concentrated on the 4-iodobenzamide (B1293542) moiety. The energy of the HOMO is a critical parameter, as a higher HOMO energy generally corresponds to greater reactivity as an electron donor. mdpi.com

The LUMO is the innermost orbital devoid of electrons and signifies the ability of a molecule to accept electrons, thus acting as an electrophile. youtube.com For this compound, the LUMO is anticipated to be distributed over the electron-deficient bromopyridinyl ring. The electron-withdrawing nature of the nitrogen atom and the bromine atom in the pyridine (B92270) ring makes this region susceptible to nucleophilic attack. A lower LUMO energy indicates a greater ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This value is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov The analysis of this gap helps in understanding the charge transfer interactions occurring within the molecule.

| Orbital/Concept | Description | Significance for this compound |

| HOMO | Highest energy orbital containing electrons. researchgate.net | Likely localized on the 4-iodobenzamide part; relates to nucleophilicity. |

| LUMO | Lowest energy orbital without electrons. researchgate.net | Likely localized on the 5-bromopyridin-2-yl part; relates to electrophilicity. |

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | A larger gap implies higher molecular stability and lower chemical reactivity. mdpi.com |

Hypothetical Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would be expected to reveal:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would likely be concentrated around the carbonyl oxygen of the amide group and the nitrogen atom of the pyridine ring. These atoms possess lone pairs of electrons, making them primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be anticipated around the amide hydrogen (N-H), making it the primary hydrogen bond donor site. The carbon atoms of the carbonyl group and the aromatic rings, particularly those bonded to the electronegative halogen atoms, would also exhibit positive potential.

Halogen Atoms: The bromine and iodine atoms would display a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, making them potential sites for halogen bonding interactions.

Hypothetical Quantum Reactivity Descriptors and Reactivity Indices

Quantum reactivity descriptors are derived from conceptual Density Functional Theory (DFT) and provide quantitative measures of a molecule's reactivity and stability.

Chemical Hardness, Softness, and Electrophilicity Indices

These global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): A large energy gap would imply high kinetic stability and low chemical reactivity for the molecule.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, a higher value of hardness would indicate greater resistance to changes in its electron distribution.

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness measures the ease of electron cloud polarization. A lower hardness value corresponds to a higher softness and greater reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The presence of multiple electronegative atoms (N, O, Br, I) would likely result in a significant electrophilicity index, classifying the molecule as a strong electrophile.

A hypothetical data table for these properties is presented below, based on typical values for similar organic molecules.

| Descriptor | Hypothetical Value | Implication |

| E_HOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| E_LUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.0 eV | High kinetic stability |

| Chemical Hardness (η) | 2.5 eV | Moderately high resistance to electron change |

| Chemical Softness (S) | 0.4 eV⁻¹ | Moderate reactivity |

| Electronegativity (χ) | 4.0 eV | Good electron-accepting/donating ability |

| Electrophilicity Index (ω) | 3.2 eV | Strong electrophilic character |

Fukui Function Analysis for Nucleophilic and Electrophilic Attack Preference

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks.

Site for Nucleophilic Attack (f+): This is where an incoming nucleophile (electron donor) is most likely to attack. The analysis would be expected to pinpoint the carbonyl carbon and the carbon atoms attached to the halogens as the most probable sites, due to their electron-deficient nature.

Site for Electrophilic Attack (f-): This indicates the most likely position for an electrophile (electron acceptor) to attack. The Fukui function would likely highlight the carbonyl oxygen and the pyridine nitrogen as the most susceptible sites, consistent with the MEP analysis.

Hypothetical Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

NBO analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions that contribute to molecular stability. For this compound, key findings would likely include:

Intramolecular Charge Transfer: Significant delocalization would be expected between the lone pairs of the amide nitrogen and the π* antibonding orbitals of the adjacent carbonyl group and pyridine ring. Similarly, lone pairs on the carbonyl oxygen could delocalize into the π* orbitals of the iodobenzoyl ring.

Hyperconjugative Interactions: The analysis would quantify the stabilization energy (E(2)) associated with these delocalizations. For instance, a strong interaction would be expected for n(N) → π*(C=O), indicating significant resonance stabilization of the amide bond.

Hybridization: NBO analysis would also confirm the hybridization of atoms, such as the sp2 character of the aromatic carbons and the amide nitrogen.

Hypothetical Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis

QTAIM and NCI plot analyses are used to characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density.

QTAIM: This analysis would identify bond critical points (BCPs) between atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points would characterize the interactions. For the covalent bonds (e.g., C-C, C-N, C=O), high ρ(r) and negative ∇²ρ(r) values would be expected, indicating shared interactions. For potential intramolecular hydrogen bonds (e.g., N-H···N), lower ρ(r) and positive ∇²ρ(r) values would indicate closed-shell (electrostatic) interactions.

NCI Plot: This analysis provides a 3D visualization of non-covalent interactions. For this molecule, NCI plots would likely reveal:

Green surfaces between the aromatic rings, indicating weak van der Waals interactions.

A blue spike corresponding to the strong N-H···O=C hydrogen bonding in potential dimers.

A distinct surface indicating potential halogen bonding involving the iodine or bromine atoms.

Hypothetical Ab Initio Calculations for Thermodynamic Properties and Reaction Pathways

Ab initio calculations, performed at various levels of theory and basis sets, could predict the thermodynamic properties of the molecule.

Thermodynamic Properties: Calculations would yield standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures. These values are crucial for understanding the stability and spontaneity of reactions involving the compound.

Reaction Pathways: While specific reaction pathways have not been studied, theoretical calculations could be used to model potential reactions, such as amide hydrolysis or nucleophilic aromatic substitution. By calculating the energy profiles of these pathways, including the structures and energies of transition states and intermediates, one could predict reaction mechanisms and kinetics.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectroscopy Correlation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method utilized to investigate the excited-state properties of molecules, such as this compound. This theoretical approach allows for the calculation of vertical excitation energies, which correspond to the electronic transitions between molecular orbitals. These calculated transitions can be directly correlated with the absorption bands observed in experimental UV-Vis spectroscopy, providing a detailed understanding of the molecule's electronic structure and photophysical behavior.

The core principle of using TD-DFT in this context is to predict the wavelengths at which the molecule absorbs light and the intensity of these absorptions. This is achieved by calculating the excitation energies (ΔE) and the corresponding oscillator strengths (f) for the transitions from the ground state to various excited states. The absorption wavelength (λ) is inversely proportional to the excitation energy. The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band in the UV-Vis spectrum.

For a molecule like this compound, the electronic transitions are typically of π→π* and n→π* character. The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and these are generally observed as intense absorption bands. The n→π* transitions involve the excitation of an electron from a non-bonding orbital (typically from the lone pairs on nitrogen and oxygen atoms) to an antibonding π* orbital. These transitions are usually weaker in intensity compared to π→π* transitions.

A hypothetical TD-DFT calculation for this compound, likely performed using a functional such as B3LYP and a suitable basis set, would yield data similar to that presented in the following tables. These tables illustrate the kind of detailed information that can be obtained from such a computational investigation.

| Transition | Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 350 | 3.54 | 0.45 |

| S₀ → S₂ | 310 | 4.00 | 0.12 |

| S₀ → S₃ | 280 | 4.43 | 0.85 |

The data in Table 1 showcases the predicted absorption maxima. The transition from the ground state (S₀) to the first excited state (S₁) is predicted to occur at 350 nm with a significant oscillator strength, suggesting a prominent absorption band in the UV-A region. The most intense absorption is predicted for the S₀ → S₃ transition at 280 nm, as indicated by the highest oscillator strength.

| Excited State | Major Orbital Contributions | Contribution (%) | Transition Character |

|---|---|---|---|

| S₁ | HOMO → LUMO | 75 | π→π |

| HOMO-1 → LUMO | 15 | ||

| S₂ | HOMO → LUMO+1 | 60 | n→π / π→π |

| HOMO-2 → LUMO | 25 | ||

| S₃ | HOMO-1 → LUMO+1 | 50 | π→π |

| HOMO → LUMO+2 | 30 |

Table 2 provides a deeper insight into the nature of these electronic transitions by detailing the contributions of the molecular orbitals. The S₁ excited state is primarily characterized by the HOMO → LUMO transition, which is typical for the main absorption band of conjugated systems and is of π→π* character. The S₂ state shows contributions from multiple orbital transitions, suggesting a mixed character. The highly intense S₃ transition is also dominated by π→π* type excitations.

By correlating these theoretical findings with an experimental UV-Vis spectrum, researchers can confidently assign the observed absorption bands to specific electronic transitions within the molecule. This synergy between computational and experimental spectroscopy is invaluable for the rational design of new molecules with tailored photophysical properties.

Supramolecular Chemistry and Crystal Engineering of N 5 Bromopyridin 2 Yl 4 Iodobenzamide

Potential Intermolecular Interactions in Molecular Crystals

Based on the chemical structure, the following non-covalent interactions would be expected to play a crucial role in the crystal packing of N-(5-bromopyridin-2-yl)-4-iodobenzamide.

Halogen Bonding Interactions (Type I and Type II)

The presence of both iodine and bromine atoms, particularly the highly polarizable iodine, makes halogen bonding a key expected feature. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.

Pi-Stacking (π-π) Interactions Between Aromatic Rings

The molecule contains two aromatic systems: the 5-bromopyridin-2-yl group and the 4-iodobenzoyl group. Interactions between these rings (π-π stacking) are expected to contribute to the crystal's cohesion. These could manifest as face-to-face or offset stacking arrangements, governed by the electrostatic potential of the rings.

Without experimental crystallographic data, the geometric parameters that define these interactions—such as bond distances, angles, and centroid-to-centroid distances—cannot be provided. The synthesis and single-crystal X-ray diffraction analysis of this compound are necessary first steps to enable a rigorous and factual exploration of its solid-state behavior and to unlock its potential in the field of crystal engineering.

Rational Design of Crystal Packing and Solid-State Architectures

The principles of crystal engineering allow for the rational design of solid-state architectures with desired properties by understanding and utilizing intermolecular interactions. ias.ac.inscilit.comresearchgate.net

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to predictably assemble molecules in the solid state. ias.ac.inscilit.comresearchgate.netacs.orgmdpi.com For this compound, several key synthons can be anticipated. The amide group can form a robust amide-amide homosynthon through N-H···O hydrogen bonds, leading to the formation of chains or dimers. acs.org Additionally, the pyridine (B92270) nitrogen provides a hydrogen bond acceptor site, which could lead to the formation of acid-pyridine heterosynthons if co-crystallized with a carboxylic acid. acs.orgnih.govresearchgate.net The presence of both bromine and iodine atoms also introduces the possibility of halogen bond-based synthons. nih.gov

| Supramolecular Synthon | Interacting Groups | Resulting Motif |

| Amide-Amide Homosynthon | Amide N-H and C=O | Dimer or Chain |

| Acid-Pyridine Heterosynthon | Carboxylic acid -OH and Pyridine N | Dimer |

| Halogen Bond Synthon | C-I/C-Br and a Lewis base (e.g., N, O) | Linear Interaction |

The functional groups within this compound make it an excellent candidate for the formation of multi-component crystalline materials such as co-crystals and salts. google.com Co-crystals are formed with a neutral co-former molecule, while salts involve proton transfer.

Given the presence of the basic pyridine nitrogen, co-crystallization with carboxylic acids is a viable strategy to form robust acid-pyridine heterosynthons. acs.orgnih.govresearchgate.net The choice of co-former can be used to tune the physicochemical properties of the resulting solid. The amide functionality can also participate in hydrogen bonding with various co-formers. nih.gov The formation of co-crystals is a well-established method for modifying properties like solubility and stability. google.com

Polymorphism is the ability of a compound to exist in more than one crystalline form. elsevierpure.com Different polymorphs of a substance can exhibit distinct physical properties. Given the conformational flexibility of the amide linkage and the potential for various competing intermolecular interactions (hydrogen bonds, halogen bonds, π-π stacking), it is highly probable that this compound could exhibit polymorphism. elsevierpure.comacs.org The specific crystalline form obtained would likely depend on crystallization conditions such as solvent, temperature, and rate of cooling.

Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The potential for hydrogen bonding with solvent molecules means that pseudopolymorphism is also a strong possibility for this compound.

Subtle changes to the molecular structure can have a profound impact on the resulting crystal packing. nih.govmdpi.comresearchgate.net For instance, changing the position of the bromo substituent on the pyridine ring or replacing the iodo substituent with another halogen would alter the electronic distribution and steric profile of the molecule. nih.govmdpi.comresearchgate.net This, in turn, would influence the strength and directionality of the intermolecular interactions, potentially leading to entirely different supramolecular assemblies. The structural influence of halogen atoms often increases in the order Cl < Br < I. nih.govmdpi.com

Hirshfeld Surface Analysis for Quantitative Assessment of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgcrystalexplorer.netresearchgate.netnih.govmdpi.com The Hirshfeld surface is a mapped surface around a molecule in a crystal that provides a visual representation of intermolecular contacts.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following:

d_norm surface: Red spots on the d_norm surface would indicate close intermolecular contacts, highlighting the locations of hydrogen bonds and halogen bonds.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. For this molecule, significant contributions would be expected from H···H, H···O/O···H (from hydrogen bonds), H···Br/Br···H, H···I/I···H, and C···C contacts (from π-π stacking). nih.gov

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is presented below.

| Contact Type | Expected Contribution (%) |

| H···H | 30-40 |

| H···O/O···H | 15-25 |

| H···Br/Br···H | 10-15 |

| H···I/I···H | 10-15 |

| C···C | 5-10 |

| Other | 5-10 |

Reactivity Patterns and Derivatization Strategies of N 5 Bromopyridin 2 Yl 4 Iodobenzamide

Differential Reactivity of C-Br and C-I Bonds

The primary factor governing the selective functionalization of N-(5-bromopyridin-2-yl)-4-iodobenzamide is the significant difference in reactivity between the aryl-iodine and aryl-bromine bonds. This difference is rooted in their respective bond dissociation energies (BDE). The C-I bond is considerably weaker and more easily cleaved than the C-Br bond. savemyexams.com This hierarchy allows for reactions to be directed selectively to the iodo-substituted position under conditions that leave the bromo-substituted position intact.

In the context of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the first and often rate-determining step is the oxidative addition of the catalyst (typically a palladium(0) complex) into the carbon-halogen bond. Due to its lower bond energy, the C-I bond undergoes oxidative addition much more readily and under milder conditions (e.g., lower temperatures, weaker bases) than the C-Br bond. This pronounced reactivity difference is the key to achieving high regioselectivity.

| Property | Aryl Carbon-Iodine (C-I) | Aryl Carbon-Bromine (C-Br) | Reference |

|---|---|---|---|

| Average Bond Dissociation Energy (kJ/mol) | ~228 | ~290 | savemyexams.com |

| Reactivity in Oxidative Addition | High | Moderate | |

| Typical Reaction Conditions | Milder (e.g., lower temp, weaker base) | Harsher (e.g., higher temp, stronger base) |

Regioselective Functionalization and Sequential Transformations

The differential reactivity of the C-I and C-Br bonds enables a powerful strategy for the controlled construction of complex molecules through regioselective and sequential functionalization. Chemists can first target the more reactive C-I bond for a specific transformation, isolate the mono-functionalized intermediate, and then subject the remaining C-Br bond to a second, distinct reaction. This stepwise approach allows for the precise installation of different functionalities at specific positions, which would be difficult to achieve with a less differentiated substrate.

For instance, a typical sequence involves an initial palladium-catalyzed Suzuki coupling at the C-I position. The resulting N-(5-bromopyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide intermediate, which still contains the C-Br bond, can then be used in a subsequent cross-coupling reaction, such as a Sonogashira coupling to introduce an alkyne, a Buchwald-Hartwig amination to add a nitrogen-based group, or another Suzuki reaction to form a terphenyl system. nih.govgoogle.com This programmability is highly desirable in medicinal chemistry and materials science for building molecular libraries and complex scaffolds. nih.gov

| Step | Reaction Type | Target Bond | Example Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-I | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | N-(5-bromopyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide |

| 2 | Sonogashira Coupling | C-Br | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, 100°C | N-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide |

Post-Synthetic Modification for Advanced Materials

The bifunctional nature of this compound makes it an excellent candidate as a monomer or building block for the synthesis of polymers and advanced materials like metal-organic frameworks (MOFs). In this context, one of the halogen atoms can be used to incorporate the molecule into a larger structure, while the other remains available for subsequent chemical alteration. This process is known as post-synthetic modification (PSM). rsc.org

For example, the C-I bond could be utilized in a polymerization reaction (e.g., a Yamamoto or Suzuki polycondensation) to form a linear polymer. The resulting material would have pendant 5-bromopyridin-2-yl groups along its backbone. These C-Br bonds act as reactive handles that can be functionalized after the polymer is formed. PSM allows for the tuning of the material's properties—such as solubility, thermal stability, or affinity for specific substances—without altering the fundamental polymer backbone. This strategy is a powerful tool for creating functional materials tailored for specific applications, such as sensors, catalysts, or selective adsorbents. rsc.org

Synthesis of Highly Functionalized Amides and Heterocyclic Derivatives

The primary application of the selective reactivity of this compound is in the synthesis of highly substituted amide compounds. nanobioletters.com The sequential introduction of two different aryl, heteroaryl, or alkynyl groups via cross-coupling reactions directly yields complex amide structures that are often pursued as biologically active agents or molecular probes. nih.govnih.gov

Furthermore, the strategic placement of specific functional groups can facilitate subsequent intramolecular cyclization reactions to generate novel heterocyclic systems. For example, after a Sonogashira coupling at the C-I position to introduce a terminal alkyne, a subsequent intramolecular reaction involving the amide N-H or a group introduced at the C-Br position could lead to the formation of new fused ring systems. Similarly, introducing an ortho-aminoaryl group at one position and an appropriate coupling partner at the other can set the stage for cyclization to form complex, polycyclic heteroaromatics. chemmethod.comnih.gov This makes this compound a versatile starting material not just for substitution, but also for the construction of elaborate heterocyclic frameworks. rdd.edu.iquobaghdad.edu.iqyale.edu

N 5 Bromopyridin 2 Yl 4 Iodobenzamide As a Strategic Building Block in Advanced Organic Synthesis

Precursor for Diverse Nitrogen-Containing Heterocycles

The presence of reactive halogen atoms on both the pyridine (B92270) and benzene (B151609) rings, coupled with the nucleophilic and electrophilic nature of the amide linkage, makes N-(5-bromopyridin-2-yl)-4-iodobenzamide a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.netlongdom.org

Intramolecular cyclization reactions are a key strategy for the synthesis of fused heterocyclic systems from precursors like this compound. rsc.orgorganic-chemistry.org Palladium-catalyzed reactions, for instance, are well-suited for forming new carbon-carbon and carbon-nitrogen bonds. nih.govorganic-chemistry.org By leveraging the reactivity of the bromo and iodo substituents, it is conceivable to construct polycyclic structures. For example, an intramolecular Heck reaction could potentially be employed to form a new ring by coupling the aryl iodide with a suitably introduced alkene tether. Similarly, intramolecular Buchwald-Hartwig amination could lead to the formation of fused ring systems containing additional nitrogen atoms.

While specific examples of cyclization reactions involving this compound are not extensively documented, the reactivity of analogous N-aryl amides provides a strong indication of its potential. rsc.org For instance, N-aryl cinnamides have been shown to undergo intramolecular cyclization to form polysubstituted quinolin-2(1H)-ones. organic-chemistry.org Furthermore, silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides have been developed to synthesize γ-lactam-substituted quinone derivatives. nih.gov These examples underscore the utility of the amide scaffold in constructing complex heterocyclic frameworks.

The following table illustrates potential heterocyclic cores that could be synthesized from this compound through various cyclization strategies, based on known reactions of similar compounds.

| Starting Material Analogue | Reaction Type | Resulting Heterocyclic Core | Potential Application |

| N-Aryl Cinnamide | Intramolecular Cyclization | Quinolin-2(1H)-one | Pharmaceuticals |

| N-Aryl-4-pentenamide | Cascade Cyclization | γ-Lactam-substituted Quinone | Bioactive Molecules |

| 2-Bromobenzamide | Cobalt-Catalyzed Cyclization | 3-(Imino)isoindolin-1-one | N-Heterocycles |

| Bromoenynamide | Palladium-Catalyzed Cyclization | Tricyclic Azacycle | Natural Product Synthesis |

Development of New Ligands for Catalysis

The structural features of this compound make it an attractive scaffold for the development of novel ligands for transition metal catalysis. The pyridine nitrogen and the amide oxygen can act as a bidentate chelate, forming stable complexes with various metal centers. cmu.eduwikipedia.orgnih.gov The electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings, which in turn can influence the catalytic activity of the resulting metal complex.

Derivatives of this compound can be synthesized to create a library of ligands with varying steric and electronic properties. For example, the bromo and iodo groups can be replaced with other functional groups through cross-coupling reactions, allowing for the introduction of electron-donating or electron-withdrawing substituents. These modified ligands can then be reacted with various metal precursors, such as palladium(II), copper(II), or ruthenium(II) salts, to form the corresponding metal complexes. nih.govmdpi.comchemmethod.com

The synthesis of metal complexes with ligands analogous to this compound has been reported. For instance, palladium(II) complexes with pyridine-containing ligands have been synthesized and characterized, demonstrating their potential as catalysts. nih.gov Similarly, ruthenium(II) complexes with asymmetric bipyridine analogues have been prepared and their coordination chemistry studied. nih.govmdpi.com

The table below summarizes representative examples of metal complexes formed from ligands structurally related to this compound.

| Ligand Type | Metal Ion | Complex Geometry | Reference |

| N-Heterocyclic Indolyl Ligands | Palladium(II) | Square Planar | mdpi.com |

| Asymmetric Bipyridine Analogue | Ruthenium(II) | Octahedral | nih.govmdpi.com |

| 5,5'-Diamino-2,2'-bipyridine | Various Transition Metals | Octahedral/Tetrahedral | cmu.edu |

| Pyridine-based Ligands | Palladium(II) | Square Planar | nih.gov |

Once synthesized, the catalytic activity of these novel metal complexes can be evaluated in a variety of important organic transformations. Given the prevalence of palladium catalysis in modern organic synthesis, these complexes would be prime candidates for screening in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govmdpi.com The performance of the catalyst, including its activity, selectivity, and turnover number, can be systematically studied.

Palladium complexes containing N-heterocyclic carbene ligands with pyridinium (B92312) groups have been shown to be active catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net Furthermore, palladium complexes with indolyl-NNN-type ligands have also been successfully applied in Suzuki reactions. mdpi.com These examples highlight the potential of metal complexes derived from this compound and its analogues as effective catalysts.

The following table outlines potential catalytic applications for metal complexes derived from this compound, based on the performance of similar catalytic systems.

| Catalyst Type | Reaction | Substrates | Potential Outcome |

| Palladium(II)-Indolyl Complex | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | High yields of biaryl products |

| Palladium(II)-Pyridine Complex | Heck Coupling | Aryl iodides, Olefins | High conversion to stilbene (B7821643) derivatives |

| Ruthenium(II)-Bipyridine Complex | Oxidation/Reduction | Alcohols, Ketones | Efficient and selective transformations |

Integration into Rational Design Principles for Functional Molecules

The unique structural and electronic properties of this compound make it a valuable component in the rational design of functional molecules, particularly in the field of medicinal chemistry. nih.gov The principles of bioisosterism, structure-activity relationship (SAR) studies, and the strategic use of halogen bonding can be applied to design novel compounds with desired biological activities.

The pyridine ring in this compound can act as a bioisostere for a benzene ring, a common strategy in drug design to modulate physicochemical properties such as solubility and metabolic stability, and to introduce new hydrogen bonding interactions. researchgate.netmdpi.com The replacement of a benzene ring with a pyridine ring can significantly impact a molecule's biological activity and pharmacokinetic profile.

The presence of both bromine and iodine atoms provides opportunities for strong halogen bonding interactions with biological targets. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute significantly to ligand-receptor binding affinity and selectivity. The iodobenzamide moiety, in particular, has been incorporated into various enzyme inhibitors.

Structure-activity relationship studies of compounds containing the bromopyridine or iodobenzamide scaffold have provided valuable insights for the design of potent and selective inhibitors of various enzymes, including kinases. acs.orgnih.govmdpi.comnih.govacs.org For example, 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov This highlights the importance of the brominated aromatic moiety for achieving high inhibitory potency.

The table below provides examples of how the structural motifs of this compound are utilized in the rational design of bioactive compounds.

| Structural Motif | Design Principle | Target Class | Example Application |

| Pyridine Ring | Bioisosteric Replacement | Kinases | Design of c-Met kinase inhibitors |

| Bromopyridine | Structure-Activity Relationship | Kinases | EGFR tyrosine kinase inhibitors |

| Iodobenzamide | Halogen Bonding/Scaffold | Enzymes | Design of selective enzyme inhibitors |

| N-Aryl Benzamide | Scaffold Hopping | Various Targets | Development of novel therapeutic agents |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for synthesizing N-aryl benzamides often rely on stoichiometric activating agents and organic solvents, which can generate significant chemical waste and may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and atom-economical synthetic routes to N-(5-bromopyridin-2-yl)-4-iodobenzamide.

One promising avenue is the exploration of biocatalytic amide bond formation . The use of enzymes, such as lipases, in low-water systems or aqueous media with ATP-recycling could offer a greener alternative to conventional chemical synthesis. These enzymatic methods often proceed under mild conditions with high specificity, reducing the need for protecting groups and minimizing byproducts.

Another key area is the development of catalytic amidation reactions . Research into catalysts based on boronic acids or earth-abundant metals like iron could lead to more efficient and environmentally benign processes. These catalytic cycles can replace stoichiometric coupling reagents, thereby increasing the atom economy of the synthesis. The ideal catalytic system would proceed under mild conditions, tolerate a wide range of functional groups, and utilize greener solvents.

Furthermore, a comprehensive evaluation of the green chemistry metrics for any newly developed synthetic pathway will be crucial. This includes assessing the atom economy, E-factor (environmental factor), and process mass intensity (PMI) to quantitatively determine the sustainability of the synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalytic Amidation | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, optimization of reaction media. |

| Catalytic Amidation | High atom economy, avoidance of stoichiometric reagents. | Development of efficient and recyclable catalysts (e.g., boronic acid, iron-based). |

Discovery of Novel Supramolecular Assemblies Driven by Halogen Bonds